
N-(2-(((2S,5S)-2,5-Diphenylpyrrolidin-1-yl)imino)ethyl)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(((2S,5S)-2,5-Diphenylpyrrolidin-1-yl)imino)ethyl)formamide: is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with diphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(((2S,5S)-2,5-Diphenylpyrrolidin-1-yl)imino)ethyl)formamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a series of reactions, including the condensation of appropriate precursors.
Introduction of Diphenyl Groups: The diphenyl groups are introduced via substitution reactions, often using reagents such as phenyl halides.
Formation of the Imino Group: The imino group is formed through the reaction of the pyrrolidine derivative with an appropriate amine.
Formylation: The final step involves the formylation of the imino group to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
N-(2-(((2S,5S)-2,5-Diphenylpyrrolidin-1-yl)imino)ethyl)formamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl groups, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other electrophiles under various conditions, including the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
N-(2-(((2S,5S)-2,5-Diphenylpyrrolidin-1-yl)imino)ethyl)formamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-(2-(((2S,5S)-2,5-Diphenylpyrrolidin-1-yl)imino)ethyl)formamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-tert-butanesulfinamide: Used in the synthesis of N-heterocycles via sulfinimines.
tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate: Another compound with a similar structural motif.
Uniqueness
N-(2-(((2S,5S)-2,5-Diphenylpyrrolidin-1-yl)imino)ethyl)formamide is unique due to its specific combination of a pyrrolidine ring with diphenyl groups and an iminoethyl formamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C19H21N3O |
|---|---|
分子量 |
307.4 g/mol |
IUPAC名 |
N-[(2E)-2-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]iminoethyl]formamide |
InChI |
InChI=1S/C19H21N3O/c23-15-20-13-14-21-22-18(16-7-3-1-4-8-16)11-12-19(22)17-9-5-2-6-10-17/h1-10,14-15,18-19H,11-13H2,(H,20,23)/b21-14+/t18-,19-/m0/s1 |
InChIキー |
IAJOWBQODYWQKY-NYJBXQQLSA-N |
異性体SMILES |
C1C[C@H](N([C@@H]1C2=CC=CC=C2)/N=C/CNC=O)C3=CC=CC=C3 |
正規SMILES |
C1CC(N(C1C2=CC=CC=C2)N=CCNC=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[2-(4-Nitrophenyl)ethoxy]carbonyl}cytidine](/img/structure/B12908398.png)
![6-Chloro-N-[(4-methoxyphenyl)methyl]-5-nitropyrimidin-4-amine](/img/structure/B12908400.png)
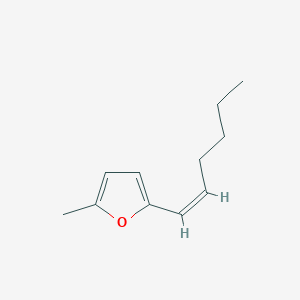
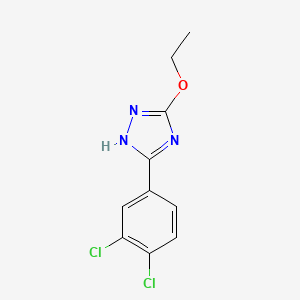
![3-Tert-butyl-4-[3-(dimethylamino)propyl]-1-ethyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B12908418.png)
![Methyl [2-(4-chlorophenyl)-5-phenyl-1,3-oxazol-4-yl]acetate](/img/structure/B12908421.png)
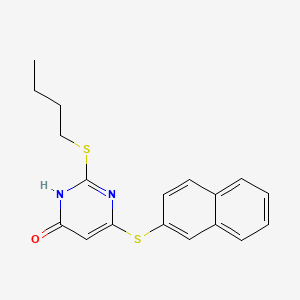
![3-[6-(2-Fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]propanenitrile](/img/structure/B12908427.png)

![5-amino-2-phenyl-3H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12908434.png)
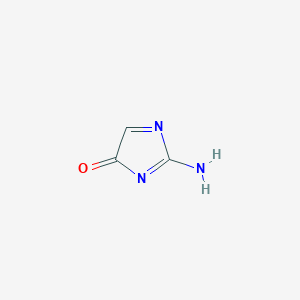

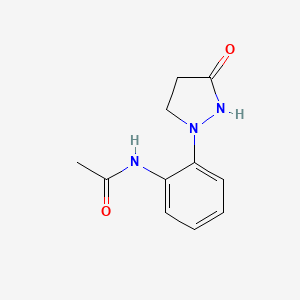
![3-chloro-4-(6-ethoxy-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N,N-dimethylaniline](/img/structure/B12908459.png)
